molecular formula C14H15ClN4OS B6909084 N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide

Cat. No.: B6909084
M. Wt: 322.8 g/mol
InChI Key: UOBSNFSQFLRPRY-UHFFFAOYSA-N
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Description

N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a chlorinated thiophene ring, a pyrrolidine moiety, and a pyridazine core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4OS/c15-12-5-3-10(21-12)9-16-14(20)11-4-6-13(18-17-11)19-7-1-2-8-19/h3-6H,1-2,7-9H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOBSNFSQFLRPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide typically involves multiple steps:

  • Formation of the Chlorothiophene Intermediate: : The initial step involves the chlorination of thiophene to produce 5-chlorothiophene. This can be achieved using chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled conditions.

  • Alkylation Reaction: : The chlorothiophene intermediate is then subjected to an alkylation reaction with a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 2-position of the thiophene ring.

  • Pyridazine Formation: : The next step involves the formation of the pyridazine ring. This can be achieved through a condensation reaction between a suitable hydrazine derivative and a diketone or dicarbonyl compound, followed by cyclization.

  • Pyrrolidine Introduction: : The pyrrolidine moiety is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the pyridazine intermediate.

  • Final Coupling: : The final step involves coupling the chlorothiophene intermediate with the pyridazine-pyrrolidine intermediate to form the desired compound. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: : Reduction reactions can target the pyridazine ring, using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorinated thiophene ring, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Reduced forms of the pyridazine ring.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide has several applications in scientific research:

  • Chemistry: : Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

  • Biology: : Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

  • Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: : Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(5-chlorothiophen-2-yl)methyl]-6-pyrrolidin-1-ylpyridazine-3-carboxamide: shares similarities with other pyridazine derivatives and thiophene-containing compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and development in multiple fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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